molecular formula C21H20N6O3 B2910245 N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-76-4

N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2910245
CAS No.: 946349-76-4
M. Wt: 404.43
InChI Key: ANHVMUYMVOJHGC-UHFFFAOYSA-N
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Description

N4-(2H-1,3-Benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 946349-76-4) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, with substituents at the N4 and N6 positions.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-28-10-9-22-21-25-19(24-14-7-8-17-18(11-14)30-13-29-17)16-12-23-27(20(16)26-21)15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVMUYMVOJHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzo[d][1,3]dioxole moiety: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the methoxyethyl group: This step involves the alkylation of the intermediate compound with a suitable methoxyethylating agent.

    Incorporation of the phenyl group: This is typically done through a substitution reaction, using phenyl halides or other phenylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. This compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Modulating signaling pathways: Interacting with key proteins involved in cellular signaling, thereby altering cellular responses.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural and Substituent Comparisons

Compound Name / Identifier N4 Substituent N6 Substituent Core Modifications Key Structural Differences
Target Compound (CAS: 946349-76-4) 2H-1,3-Benzodioxol-5-yl 2-Methoxyethyl 1-Phenyl pyrazolo[3,4-d]pyrimidine Reference compound for comparison.
N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog (CAS: 878064-24-5) 3-Chloro-4-methylphenyl Ethyl 1-Methyl pyrazolo[3,4-d]pyrimidine Chloro and methyl groups at N4; smaller N6 substituent. Reduced hydrophilicity (water solubility: 0.5 μg/mL at pH 7.4).
N6-(3-Methoxypropyl) analog (ChemDiv ID: G932-0805) 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl 1-Phenyl pyrazolo[3,4-d]pyrimidine Longer N6 chain (propyl vs. ethyl) may improve membrane permeability but reduce solubility.
N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl) analog 3-Morpholinopropyl 4-(Trifluoromethoxy)phenyl Pyrimidine (non-pyrazolo) Morpholine and trifluoromethoxy groups enhance polarity and electron-withdrawing effects.
N4-(3-Chloro-4-fluorophenyl) analog 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole Pyrimidine (non-pyrazolo) Halogenated aryl group at N4; pyrazole at N6 introduces steric bulk.

Functional Group Trends

  • N6 Alkoxy Chains : Methoxyethyl (target) vs. methoxypropyl : Longer chains may improve lipophilicity but reduce aqueous solubility.
  • N4 Heteroaromatic Groups: Benzodioxole (target) vs. morpholinopropyl : Benzodioxole offers metabolic resistance, while morpholinopropyl enhances solubility and hydrogen bonding.

Biological Activity

N4-(2H-1,3-benzodioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has gained attention due to its diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to ATP, allowing it to act as a competitive inhibitor of various kinases. This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : This inhibition affects angiogenesis, a critical process in tumor development.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity across various assays:

Biological Activity IC50 (µM) Cell Line Effect
EGFR Inhibition0.3MCF-7Tumor growth inhibition
VEGFR2 Inhibition7.60MCF-7Reduced angiogenesis
CDK1 InhibitionVariableVariousCell cycle arrest
Apoptosis Induction-MCF-7Increased apoptosis

Study 1: Anticancer Efficacy

In a study published in October 2023, the compound was tested on MCF-7 breast cancer cells. The results demonstrated that at an IC50 of 0.3 µM for EGFR and 7.60 µM for VEGFR2, the compound effectively inhibited cell proliferation and induced apoptosis. Molecular docking studies further elucidated the binding interactions with the target kinases, confirming its potential as a multitarget anticancer agent .

Study 2: Kinase Selectivity

Another investigation focused on the selectivity profile of this compound among various kinases. The compound exhibited high selectivity for EGFR and VEGFR2 over other kinases in a panel assay. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

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